molecular formula C11H8N2O3 B14074396 (E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid

(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid

Cat. No.: B14074396
M. Wt: 216.19 g/mol
InChI Key: IJBCDJFWAGBXHK-UHFFFAOYSA-N
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Description

(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the formation of the imidazole ring followed by the introduction of the formyl and acrylic acid groups. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole core. Subsequent formylation and introduction of the acrylic acid moiety can be achieved through various organic reactions, such as Vilsmeier-Haack reaction for formylation and Heck coupling for the acrylic acid group .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid results in (E)-3-(2-Carboxy-1H-benzo[d]imidazol-4-yl)acrylic acid.

    Reduction: Reduction of the formyl group yields (E)-3-(2-Hydroxymethyl-1H-benzo[d]imidazol-4-yl)acrylic acid.

    Substitution: Various substituted derivatives of the imidazole ring can be formed depending on the reagents used.

Scientific Research Applications

(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The acrylic acid moiety can participate in conjugation reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure without the formyl and acrylic acid groups.

    2-Formylimidazole: Lacks the acrylic acid moiety.

    3-(1H-Imidazol-4-yl)acrylic acid: Does not have the formyl group.

Uniqueness

(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of both the formyl and acrylic acid groups on the benzimidazole core.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

3-(2-formyl-1H-benzimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8N2O3/c14-6-9-12-8-3-1-2-7(11(8)13-9)4-5-10(15)16/h1-6H,(H,12,13)(H,15,16)

InChI Key

IJBCDJFWAGBXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C=O)C=CC(=O)O

Origin of Product

United States

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